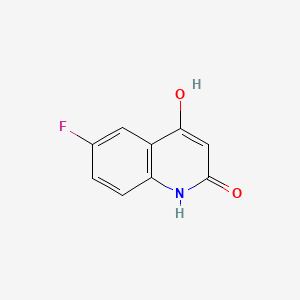

6-Fluoro-2,4-dihydroxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2,4-dihydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and hydroxyl groups at the 2nd and 4th positions on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant biological and pharmacological activities, making them valuable in drug research and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,4-dihydroxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-hydroxy-2-quinolones with fluorinating agents under controlled conditions . Another approach involves the use of para-fluoroaniline and acetone as starting materials, followed by heating and subsequent reactions to introduce the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-2,4-dihydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed:

Oxidation: Quinoline-2,4-diones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

6-Fluoro-2,4-dihydroxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2,4-dihydroxyquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately bacterial cell death . The compound’s interaction with these enzymes is facilitated by its unique structural features, including the fluorine atom and hydroxyl groups .

Comparación Con Compuestos Similares

2,4-Dihydroxyquinoline: Lacks the fluorine atom at the 6th position.

6-Fluoroquinoline: Lacks the hydroxyl groups at the 2nd and 4th positions.

Fluoroquinolones: A broader class of compounds with varying substitutions on the quinoline ring.

Uniqueness: 6-Fluoro-2,4-dihydroxyquinoline is unique due to the presence of both the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and drug development .

Actividad Biológica

6-Fluoro-2,4-dihydroxyquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the quinoline ring structure. This configuration is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound derivatives. For instance, compounds derived from this structure have shown significant activity against Plasmodium falciparum, the causative agent of malaria.

The primary mechanism of action involves the inhibition of translation elongation factor 2 (EF2) in P. falciparum, which is essential for protein synthesis. This novel mode of action is particularly important in the context of rising drug resistance among malaria parasites .

Efficacy Data

In vitro studies demonstrated that this compound derivatives exhibited low nanomolar potency against P. falciparum. For example, compounds from a related series showed EC50 values as low as 120 nM . Furthermore, in vivo efficacy was confirmed in mouse models infected with P. berghei, where several derivatives had effective doses (ED90) below 1 mg/kg .

Anticancer Activity

Beyond its antimalarial properties, this compound has been evaluated for anticancer activity. Research indicates that it exhibits moderate to excellent antiproliferative effects against various cancer cell lines.

Targeting c-Met Kinase

A notable study focused on the compound's ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. Compounds derived from this compound demonstrated IC50 values in the nanomolar range against c-Met, indicating strong potential as multitargeted inhibitors .

Comparative Efficacy

The antiproliferative activity was assessed across several cancer cell lines including A549 (lung), HT-29 (colon), and U87MG (glioblastoma). The results indicated that certain derivatives were significantly more active than standard chemotherapeutics like gefitinib .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activity of derivatives based on this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities. The most promising compound showed an IC50 value of 0.03 μM against H460 cells, highlighting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : SAR analyses revealed that modifications at specific positions on the quinoline ring could enhance biological activity. For instance, halogen substitutions were found to significantly boost antiproliferative effects against cancer cell lines .

Data Summary

Propiedades

IUPAC Name |

6-fluoro-4-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAAIYKVIMWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716324 |

Source

|

| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-37-8 |

Source

|

| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.